molecular formula C11H19N3O B13622070 4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine

4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine

Cat. No.: B13622070
M. Wt: 209.29 g/mol
InChI Key: QFTCGHOETVHITC-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.

    Introduction of the tetrahydro-2h-pyran-3-yl group: This step may involve the use of a suitable protecting group strategy followed by nucleophilic substitution.

    Ethylation and methylation: These steps can be carried out using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydro-2h-pyran-3-yl group.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazole: Lacks the amine group.

    4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-ol: Contains a hydroxyl group instead of an amine.

    4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-carboxylic acid: Contains a carboxyl group instead of an amine.

Uniqueness

The presence of the tetrahydro-2h-pyran-3-yl group and the specific substitution pattern on the pyrazole ring make 4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine unique. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(oxan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3O/c1-3-9-10(13-14(2)11(9)12)8-5-4-6-15-7-8/h8H,3-7,12H2,1-2H3

InChI Key

QFTCGHOETVHITC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2CCCOC2)C)N

Origin of Product

United States

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